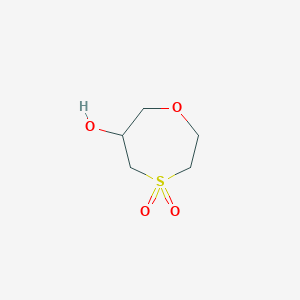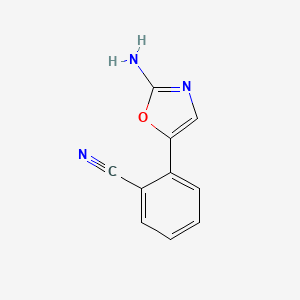![molecular formula C10H17N3O2 B13015653 Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate is a heterocyclic compound that contains an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Tert-butyl Ester: The tert-butyl ester is added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of azetidine derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate is unique due to the presence of both the cyano and amino groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl 3-[amino(cyano)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(12)4-11/h7-8H,5-6,12H2,1-3H3 |
InChI-Schlüssel |
YATWNZAAFJMKBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)

![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)
